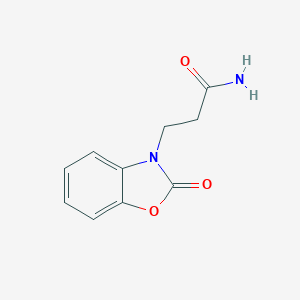![molecular formula C22H12BrNOS B402870 6-(4-Bromophenyl)benzo[a]phenothiazin-5-one](/img/structure/B402870.png)
6-(4-Bromophenyl)benzo[a]phenothiazin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Bromophenyl)benzo[a]phenothiazin-5-one is a compound belonging to the phenothiazine family, which is known for its diverse biological activities. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a benzo[a]phenothiazin-5-one core structure. Phenothiazine derivatives have been widely studied for their pharmacological properties, including antipsychotic, antimicrobial, and anticancer activities .
Méthodes De Préparation
The synthesis of 6-(4-Bromophenyl)benzo[a]phenothiazin-5-one typically involves multiple steps. One common method starts with the bromination of a suitable phenyl precursor, followed by cyclization and oxidation reactions to form the benzo[a]phenothiazin-5-one core. The reaction conditions often include the use of bromine or bromine-containing reagents, along with catalysts and solvents to facilitate the reactions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
6-(4-Bromophenyl)benzo[a]phenothiazin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the bromine atom can be replaced by other substituents using appropriate reagents and conditions
Common reagents used in these reactions include bromine, sodium hydroxide, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
6-(4-Bromophenyl)benzo[a]phenothiazin-5-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as an antipsychotic and anti-inflammatory agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 6-(4-Bromophenyl)benzo[a]phenothiazin-5-one involves its interaction with various molecular targets. It is known to interact with receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, phenothiazine derivatives are known to inhibit dopamine receptors, which is the basis for their antipsychotic activity .
Comparaison Avec Des Composés Similaires
6-(4-Bromophenyl)benzo[a]phenothiazin-5-one can be compared with other phenothiazine derivatives such as chlorpromazine and promethazine. While all these compounds share a common phenothiazine core, the presence of different substituents (e.g., bromine, chlorine) imparts unique properties to each compound. For instance, the bromine atom in this compound may enhance its antimicrobial activity compared to its chlorine-containing counterparts .
Similar Compounds
- Chlorpromazine
- Promethazine
- Thioridazine
- Fluphenazine
These compounds are structurally similar but differ in their substituents, leading to variations in their pharmacological profiles .
Propriétés
Formule moléculaire |
C22H12BrNOS |
|---|---|
Poids moléculaire |
418.3g/mol |
Nom IUPAC |
6-(4-bromophenyl)benzo[a]phenothiazin-5-one |
InChI |
InChI=1S/C22H12BrNOS/c23-14-11-9-13(10-12-14)19-21(25)16-6-2-1-5-15(16)20-22(19)26-18-8-4-3-7-17(18)24-20/h1-12H |
Clé InChI |
XBSOHOIIQIWNOO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4SC3=C(C2=O)C5=CC=C(C=C5)Br |
SMILES canonique |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4SC3=C(C2=O)C5=CC=C(C=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


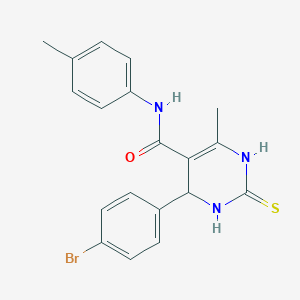


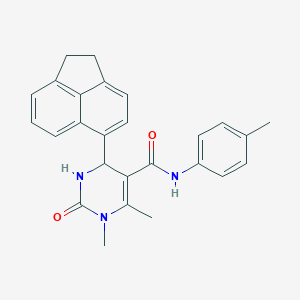
![4-[3,4-bis(methyloxy)phenyl]-6-methyl-N-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B402794.png)
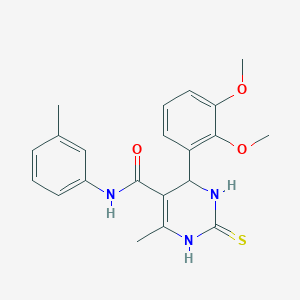

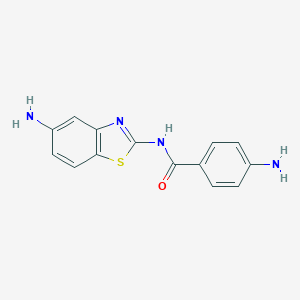

![2-{4-[(Isopropylamino)(4-pyrrolidin-1-ylphenyl)methylene]cyclohexa-2,5-dien-1-ylidene}malononitrile](/img/structure/B402803.png)
![1-(2,4-dibromophenyl)-5-(2-methoxyphenyl)-3-[2-(2-methoxyphenyl)vinyl]-4,5-dihydro-1H-pyrazole](/img/structure/B402805.png)
![4-(Benzyloxy)benzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B402806.png)
